4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core substituted with a methoxyphenoxypropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-methoxyphenol with a suitable propylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Hydroxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(2-Chlorophenoxy)propylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(2-Nitrophenoxy)propylidene]cyclohexa-2,5-dien-1-one
Uniqueness
4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
92409-51-3 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[2-(2-methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H16O3/c1-12(11-13-7-9-14(17)10-8-13)19-16-6-4-3-5-15(16)18-2/h3-12H,1-2H3 |
InChI Key |
IENKWGBKMDMXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C1C=CC(=O)C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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